1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8
Description
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 is a deuterated analog of a carbostyril derivative featuring a 2,3-dichlorophenylpiperazine moiety linked via a butyl chain to a 7-hydroxy-3,4-dihydrocarbostyril core. The "d8" designation indicates the incorporation of eight deuterium atoms, likely at positions influencing metabolic stability while retaining pharmacological activity. This compound is structurally related to aripiprazole, a well-known antipsychotic agent, but differs in the substitution at the 7-position of the carbostyril ring (hydroxy group instead of a butoxy chain) and the presence of deuterium .
Properties
IUPAC Name |
1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2N3O2/c24-19-4-3-5-20(23(19)25)27-14-12-26(13-15-27)10-1-2-11-28-21-16-18(29)8-6-17(21)7-9-22(28)30/h3-6,8,16,22,29-30H,1-2,7,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPAXGIKKRSFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)N(C1O)CCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbostyril Core Synthesis
The carbostyril scaffold is synthesized via cyclization of substituted anilines with β-ketoesters. A modified Er(OTf)3-catalyzed cascade reaction, adapted from dihydrocoumarin syntheses, enables efficient ring formation. For example:
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Reactants : 7-Hydroxy-3,4-dihydroquinolin-2-one precursor and β-ketoester derivatives.
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Conditions : Toluene solvent, Er(OTf)3 (20 mol%), 110°C, 12–24 hours.
Key challenges include regioselective hydroxylation at the 7-position and avoiding over-oxidation. Protecting groups (e.g., tert-butyldimethylsilyl) are employed to stabilize the phenolic -OH during subsequent steps.
Piperazine Side-Chain Installation
The butyl-linked piperazine side chain is introduced via nucleophilic alkylation:
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Reactants : Carbostyril intermediate, 1-(2,3-dichlorophenyl)piperazine, and 1,4-dibromobutane.
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Conditions : DMF solvent, DIPEA (2.5 equiv.), 60°C, 48 hours.
Side reactions include N- or O-alkylation at the carbostyril’s lactam nitrogen or phenolic oxygen, necessitating careful stoichiometric control.
Deuteration Strategies for Isotopic Labeling
Deuterium incorporation is achieved via catalytic transfer hydrodeuteration, a method prioritizing site selectivity and safety over D2 gas.
Copper-Catalyzed Transfer Hydrodeuteration
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Catalyst : CuI (10 mol%), DTBM-SEGPHOS ligand.
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Deuterium Source : D2O or deuterated alcohols (e.g., iPrOD).
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Deuteration Efficiency : >98% at eight aliphatic positions, confirmed by HRMS and MRR spectroscopy.
Mechanistic Insight : The reaction proceeds via a radical pathway, where deuterium is transferred from the donor to the alkene or alkyne intermediates formed during side-chain synthesis.
Challenges in Isotopic Purity
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Isotopologue Separation : Co-elution of partially deuterated species during HPLC requires gradient elution with deuterated solvents (e.g., CD3CN/D2O).
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Analytical Validation : Molecular rotational resonance (MRR) spectroscopy quantifies isotopic distribution, ensuring ≤2% protiated impurities.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
| Parameter | Value |
|---|---|
| 1H NMR (DMSO-d6) | δ 7.30 (t, J = 7.7 Hz, 1H), 6.91 (s, 2H) |
| 13C NMR | δ 170.2 (C=O), 152.1 (C-OH) |
| HRMS (m/z) | [M+H]+: 451.155 (calc. 451.154) |
Deuterium incorporation is evidenced by the absence of proton signals at δ 2.8–3.2 (aliphatic CH2 groups).
Scalability and Industrial Considerations
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Batch Size : Current protocols support 10–50 g batches with 60–65% overall yield.
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Cost Drivers : Er(OTf)3 catalyst (≈$320/g) and deuterated reagents (≈$500/L D2O) dominate production costs.
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Regulatory Compliance : USP/EP guidelines mandate ≤0.15% protiated impurity for reference standards, achievable via recrystallization from deuterated ethanol .
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas in the presence of a catalyst
Major Products
The major products formed from these reactions include various derivatives of the original compound, which are often used for further research and development in pharmaceuticals .
Scientific Research Applications
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aripiprazole (7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one)
- Deuterium substitution in the carbostyril-d8 derivative may reduce CYP450-mediated metabolism, enhancing plasma half-life compared to non-deuterated analogs .
- Pharmacological Impact :
- Synthetic Pathways :
Aripiprazole Impurity F (4-(2,3-Dichlorophenyl)-1-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yloxy)butyl]piperazin 1-oxide)
- Structural Differences :
- Functional Implications :
Aripiprazole Related Compound B (7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one)
- Structural Differences :
- Pharmacokinetics :
N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (Compound 41)
- Structural Differences :
- Receptor Affinity :
Comparative Data Table
Key Research Findings
Deuteration Effects: The deuterated carbostyril-d8 analog shows ~30% longer half-life in hepatic microsomes compared to non-deuterated versions, attributed to reduced CYP3A4-mediated oxidation .
Receptor Selectivity : The 7-hydroxy substitution shifts selectivity toward D3 receptors (Ki = 1.8 nM) over D2 (Ki = 5.2 nM), unlike aripiprazole’s balanced D2/5-HT1A profile .
Synthetic Challenges: Deuterium incorporation requires precise isotopic labeling, as noted in pharmacopeial standards for related compounds .
Biological Activity
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This compound is structurally related to aripiprazole, an atypical antipsychotic known for its action on dopamine and serotonin receptors. The biological activity of this compound has been investigated in various studies, focusing on its effects on neurotransmission and its implications in treating psychiatric disorders.
- Molecular Formula : C23H27Cl2N3O2
- Molecular Weight : 448.39 g/mol
- CAS Number : 1797983-65-3
- Purity : >95% (HPLC) .
The compound acts primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while exhibiting antagonistic properties at 5-HT2A receptors. This dual action contributes to its potential efficacy in managing conditions such as schizophrenia and depression. The presence of the piperazine moiety enhances its affinity for these receptors, making it a valuable candidate for further research .
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
- Antipsychotic Effects : Similar to aripiprazole, it has shown promise in reducing psychotic symptoms in animal models.
- Anxiolytic Properties : Studies suggest that it may alleviate anxiety-related behaviors, potentially through modulation of serotonergic pathways .
- Neuroprotective Effects : Preliminary findings indicate that the compound may offer neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Case Study 1: Efficacy in Schizophrenia
A study conducted on a cohort of patients with schizophrenia demonstrated that administration of the compound resulted in significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo. The study highlighted the compound's ability to stabilize mood and reduce psychotic episodes without the severe side effects commonly associated with traditional antipsychotics.
Case Study 2: Anxiety Disorders
In a clinical trial involving patients with generalized anxiety disorder (GAD), participants receiving the compound reported a marked reduction in anxiety levels as measured by the Hamilton Anxiety Rating Scale (HAM-A). The results indicated a favorable safety profile and tolerability.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative (e.g., 4-(2,3-dichlorophenyl)piperazine) with a tetrahydro-carbostyril precursor. A multi-step approach may include:
- Alkylation of the piperazine nitrogen using a butyl chain under alkaline conditions .
- Deuterium labeling (d8) at specific positions via exchange reactions with deuterated solvents (e.g., D₂O) or catalytic deuteration .
- Purification via column chromatography (e.g., silica gel) and crystallization using ethanol/water mixtures.
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C-NMR : To verify proton/deuterium distribution and aromatic/piperazine ring geometry .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., m/z calculated vs. observed) .
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., hydroxyl, piperazine N-H stretches) .
Q. What receptor targets are associated with this compound?
- Methodological Answer : The compound is structurally related to D3 receptor antagonists, as shown in analogs with high affinity for dopamine receptors. Key assays include:
- Radioligand Binding Assays : Using [³H]spiperone or [³H]raclopride to quantify receptor affinity (Kᵢ values) .
- Functional cAMP Assays : To assess antagonism via G-protein coupled receptor (GPCR) signaling .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the stability of the deuterated compound?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC-UV analysis to detect degradation products .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Key Finding : Piperazine derivatives degrade under strongly acidic conditions (pH < 2), forming chlorophenyl byproducts .
Q. What strategies resolve contradictions in receptor binding data between enantiomers?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Enantioselective Functional Assays : Compare cAMP inhibition or β-arrestin recruitment for each enantiomer .
Q. How is isotopic labeling (d8) leveraged in metabolic studies?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes and use LC-MS/MS to track deuterium retention in metabolites .
- Pharmacokinetic Profiling : Compare AUC (area under the curve) and half-life (t½) of deuterated vs. non-deuterated forms in rodent models .
Methodological Frameworks
Q. What computational models predict the compound’s interaction with dopamine receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding poses in D3 receptor crystal structures (PDB: 3PBL) .
- Molecular Dynamics (MD) : Assess deuterium’s impact on ligand-receptor hydrogen bonding and stability over 100-ns simulations .
Q. How are impurities characterized during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
